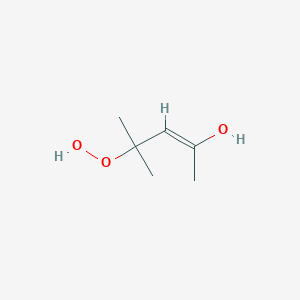
4-Hydroperoxy-4-methyl-2-pentene-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroperoxy-4-methyl-2-pentene-2-ol, also known as HPMPA, is an organic compound that belongs to the family of hydroperoxides. It is a colorless liquid with a molecular formula of C6H10O3 and a molecular weight of 130.14 g/mol. HPMPA is a highly reactive compound that has been extensively studied for its potential applications in various fields of scientific research.
Mechanism Of Action
The mechanism of action of 4-Hydroperoxy-4-methyl-2-pentene-2-ol is not fully understood. However, it is believed to act as a free radical scavenger and an inhibitor of lipid peroxidation. 4-Hydroperoxy-4-methyl-2-pentene-2-ol has also been shown to modulate the expression of various genes involved in cell growth and differentiation.
Biochemical And Physiological Effects
4-Hydroperoxy-4-methyl-2-pentene-2-ol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells by inducing apoptosis and cell cycle arrest. 4-Hydroperoxy-4-methyl-2-pentene-2-ol has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Hydroperoxy-4-methyl-2-pentene-2-ol in lab experiments is its high reactivity and versatility. It can be easily modified to suit various experimental conditions. However, the high reactivity of 4-Hydroperoxy-4-methyl-2-pentene-2-ol also makes it difficult to handle and store. It is also a highly toxic compound and requires careful handling and disposal.
Future Directions
There are several future directions for research on 4-Hydroperoxy-4-methyl-2-pentene-2-ol. One potential area of research is the development of new synthetic methods for 4-Hydroperoxy-4-methyl-2-pentene-2-ol that are more efficient and environmentally friendly. Another area of research is the investigation of 4-Hydroperoxy-4-methyl-2-pentene-2-ol's potential applications in the field of nanotechnology. 4-Hydroperoxy-4-methyl-2-pentene-2-ol has been shown to have unique properties that could be exploited for the synthesis of new materials with novel properties. Finally, the potential use of 4-Hydroperoxy-4-methyl-2-pentene-2-ol as a therapeutic agent for various diseases warrants further investigation.
Synthesis Methods
4-Hydroperoxy-4-methyl-2-pentene-2-ol can be synthesized through a multistep process that involves the oxidation of 4-methyl-2-pentene-2-ol using hydrogen peroxide and a catalyst such as tungsten oxide. The resulting product is then purified through distillation and recrystallization to obtain pure 4-Hydroperoxy-4-methyl-2-pentene-2-ol.
Scientific Research Applications
4-Hydroperoxy-4-methyl-2-pentene-2-ol has been widely used in scientific research due to its unique chemical properties. It has been studied for its potential applications in the fields of medicine, agriculture, and material science. In medicine, 4-Hydroperoxy-4-methyl-2-pentene-2-ol has been investigated for its antitumor and antiviral properties. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
In agriculture, 4-Hydroperoxy-4-methyl-2-pentene-2-ol has been used as a plant growth regulator and has been shown to improve crop yield and quality. In material science, 4-Hydroperoxy-4-methyl-2-pentene-2-ol has been used as a precursor for the synthesis of various polymers and resins.
properties
CAS RN |
154319-94-5 |
|---|---|
Product Name |
4-Hydroperoxy-4-methyl-2-pentene-2-ol |
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(E)-4-hydroperoxy-4-methylpent-2-en-2-ol |
InChI |
InChI=1S/C6H12O3/c1-5(7)4-6(2,3)9-8/h4,7-8H,1-3H3/b5-4+ |
InChI Key |
SYHWNFZGDZVXGN-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=C\C(C)(C)OO)/O |
SMILES |
CC(=CC(C)(C)OO)O |
Canonical SMILES |
CC(=CC(C)(C)OO)O |
synonyms |
2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



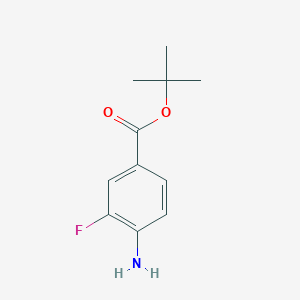
![(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B120012.png)
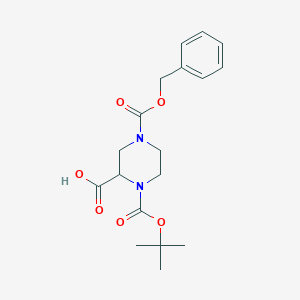
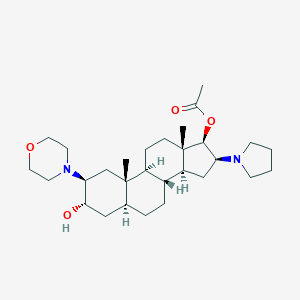
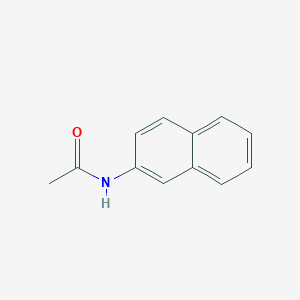
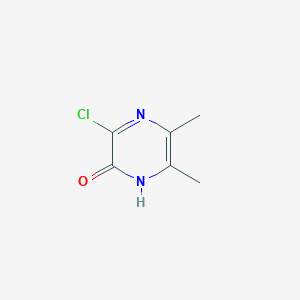
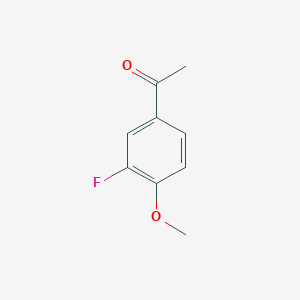
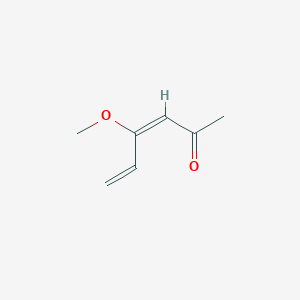
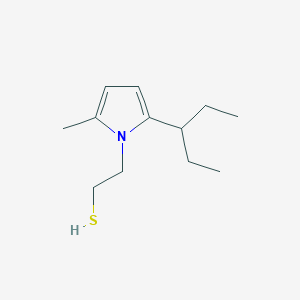
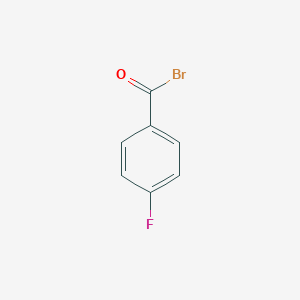
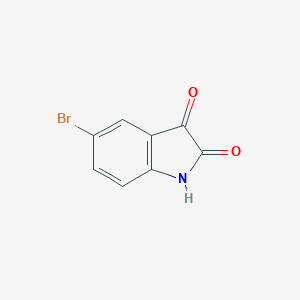
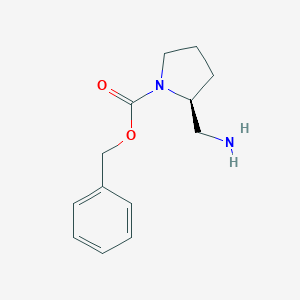
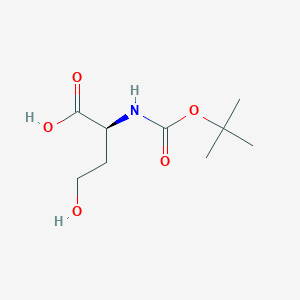
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)